molecular formula C13H11BrFN B595111 N-Phenyl 2-bromo-6-fluorobenzylamine CAS No. 1365271-82-4

N-Phenyl 2-bromo-6-fluorobenzylamine

Cat. No.: B595111
CAS No.: 1365271-82-4
M. Wt: 280.14
InChI Key: AREHQHGUQHGHSN-UHFFFAOYSA-N
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Description

N-Phenyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C13H11BrFN . It is also known by other names such as N-[(2-bromo-6-fluorophenyl)methyl]aniline .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a bromo-fluorobenzylamine group . The exact 3D conformer and other details are not provided in the search results.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.14 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Structural and Dynamical Properties

The effect of ring fluorination on structural and dynamical properties of flexible molecules, like 2-fluorobenzylamine, has been studied using rotational spectroscopy. This research helps in understanding the influence of fluorine on molecular behavior, which is relevant to compounds like N-Phenyl 2-bromo-6-fluorobenzylamine (Calabrese et al., 2013).

2. Catalytic Activation

Selenoxides, including those with benzyl groups, are known to catalyze the bromination of organic substrates. This indicates the potential of this compound in similar bromination reactions (Goodman & Detty, 2004).

3. Synthesis of 2-Fluoro-2-phenylaziridines

The reaction of fluoro(phenyl)carbene with Schiff bases leads to the formation of 2-fluoro-2-phenylaziridines, suggesting the utility of related compounds like this compound in synthesizing aziridines (Kusei et al., 2005).

4. Formation of Organoaluminium Complexes

Studies on the palladium-catalyzed aryl amination of bromo-fluorobenzenes and their subsequent reactions to form aluminium complexes shed light on the potential of this compound in similar complex formation (Lee & Liang, 2005).

5. Antitumor Properties

Derivatives of benzothiazole bearing fluoro substituents on the phenyl ring have been evaluated for their antitumor activities, indicating possible biomedical applications for this compound (Racané et al., 2006).

6. Spectroscopic Properties

The effect of halogen substituents on the spectroscopic properties of benzothiazoles has been studied, suggesting the relevance of this compound in tuning fluorescence properties (Misawa et al., 2019).

7. Enhancement of Amine Nucleophilicity

The design of hosts that bind to benzylic amines and enhance their nucleophilicity has implications for this compound in chemical reactions (Ashton et al., 2000).

Safety and Hazards

While specific safety and hazard information for N-Phenyl 2-bromo-6-fluorobenzylamine is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .

Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREHQHGUQHGHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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